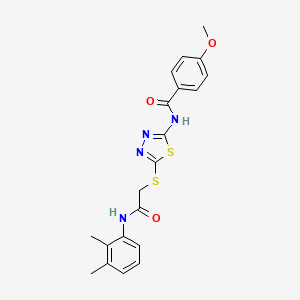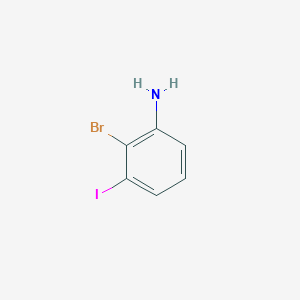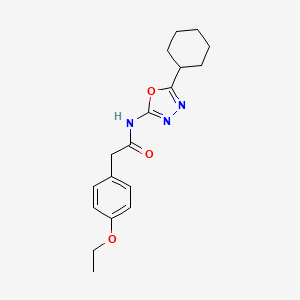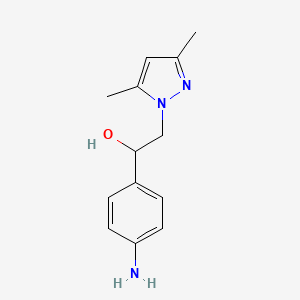![molecular formula C15H13N5O2 B2774575 (Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide CAS No. 2035003-95-1](/img/structure/B2774575.png)
(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide” is a complex organic molecule. It contains a triazolopyrazine core, which is a fused ring system containing a triazole ring and a pyrazine ring. This core is substituted with a phenylacrylamide group and a hydroxymethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrazine core, a phenylacrylamide group, and a hydroxymethyl group. The exact structure would depend on the specific locations of these substituents on the triazolopyrazine core .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. The triazole ring, for example, is known to participate in various reactions including cycloadditions .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A series of new derivatives involving pyrazoline and pyrazole, related to the triazolo[4,3-a]pyrazine structure, have been synthesized, with some showing significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. These compounds are characterized by their interaction with different bacterial strains, indicating a potential application in developing new antimicrobial agents (Hassan, 2013).
Anticonvulsant Activity
Research on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines revealed potent anticonvulsant activity, specifically against maximal electroshock-induced seizures in rats. This finding suggests the utility of the triazolo[4,3-a]pyrazine scaffold in designing new anticonvulsant drugs, with some compounds exhibiting significant efficacy at low doses (Kelley et al., 1995).
Pharmaceutical Applications
Another study explored the triazolo[4,3-a]pyrazine ring as a versatile scaffold for developing adenosine human receptor antagonists, with several derivatives showing nanomolar affinity for the hA2A adenosine receptor. This research underscores the potential of triazolo[4,3-a]pyrazine derivatives in treating neurological disorders, including Parkinson's disease, by inhibiting neurotoxicity in human neuroblastoma cells (Falsini et al., 2017).
Antitumor Activity
The antitumor potential of imidazo[5,1-d]-1,2,3,5-tetrazinones and pyrazolo[5,1-d]-1,2,3,5-tetrazinones, derivatives related to triazolo[4,3-a]pyrazines, was systematically evaluated. Modifications at specific positions on the molecule affected their antitumor efficacy, suggesting that the structural nuances of triazolo[4,3-a]pyrazine derivatives could influence their therapeutic potential against cancer (Lunt et al., 1987).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cell growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of c-Met kinase affects various biochemical pathways. Primarily, it disrupts pathways involved in cell growth and survival, potentially leading to the death of cancer cells . The exact downstream effects can vary depending on the specific cellular context.
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests it has sufficient bioavailability to reach its target within the cells .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . This suggests that the compound’s action results in significant molecular and cellular effects, potentially leading to the death of cancer cells .
Propriétés
IUPAC Name |
(Z)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-13(7-6-11-4-2-1-3-5-11)17-10-12-18-19-14-15(22)16-8-9-20(12)14/h1-9H,10H2,(H,16,22)(H,17,21)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZHAZDLHJSRK-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2774503.png)


![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2774506.png)
![2-[2-Fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid](/img/structure/B2774508.png)

![2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2774512.png)

